GePhos1

Description

BenchChem offers high-quality GePhos1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GePhos1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C63H75ClFN7O13 |

|---|---|

Molecular Weight |

1192.8 g/mol |

IUPAC Name |

[(1R)-1-[3-[2-[[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropyl]amino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C63H75ClFN7O13/c1-8-45(42-33-56(80-5)60(82-7)57(34-42)81-6)62(75)72-25-10-9-15-50(72)63(76)85-51(20-16-40-17-21-52(77-2)53(31-40)78-3)41-13-11-14-44(32-41)84-38-58(73)66-23-22-59(74)71-28-26-70(27-29-71)24-12-30-83-55-36-46-49(37-54(55)79-4)67-39-68-61(46)69-43-18-19-48(65)47(64)35-43/h11,13-14,17-19,21,31-37,39,45,50-51H,8-10,12,15-16,20,22-30,38H2,1-7H3,(H,66,73)(H,67,68,69)/t45-,50-,51+/m0/s1 |

InChI Key |

WZGZVHMLXIWLRW-XJMRKHOFSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCC(=O)N5CCN(CC5)CCCOC6=C(C=C7C(=C6)C(=NC=N7)NC8=CC(=C(C=C8)F)Cl)OC |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCC(=O)N5CCN(CC5)CCCOC6=C(C=C7C(=C6)C(=NC=N7)NC8=CC(=C(C=C8)F)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of Phospholipid Analogs

Disclaimer: Extensive searches for a compound specifically named "GePhos1" have not yielded any matching results in scientific literature. It is possible that this is a novel or proprietary compound not yet disclosed in publicly available databases. Therefore, this guide will provide a comprehensive overview of the general synthesis and characterization of glycerophospholipids, a broad class of compounds to which a molecule named "GePhos1" might belong. The methodologies and signaling pathways described are based on established principles in lipid chemistry and biology.

This technical whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the synthesis, characterization, and potential signaling pathways of glycerophospholipid analogs.

Synthesis of Glycerophospholipids

The synthesis of glycerophospholipids is a cornerstone of lipid research, enabling the creation of novel molecular probes and therapeutic agents. A common and effective method involves the acylation of a glycerophosphate ester backbone.

General Method for Diacylphosphatidylcholine Synthesis

A high-yield method for preparing diacylphosphatidylcholines, as well as other phospholipid classes like N-protected phosphatidylethanolamines and phosphatidic acids, utilizes N,N-dimethyl-4-aminopyridine as a catalyst. This approach allows for the convenient acylation of the glycerol (B35011) backbone with fatty acid anhydrides.[1]

Experimental Protocol: Acylation of sn-glycero-3-phosphorylcholine

-

Reactant Preparation: Dissolve sn-glycero-3-phosphorylcholine in a suitable aprotic solvent.

-

Catalyst Addition: Add N,N-dimethyl-4-aminopyridine to the solution.

-

Acylation: Introduce 1.2-1.5 molar equivalents of the desired fatty acid anhydride (B1165640) per hydroxyl group.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Purification: Upon completion, purify the product using column chromatography to yield the diacylphosphatidylcholine (yields typically range from 75-90%).[1]

Synthesis of Photoactivatable Phospholipid Analogs

To study lipid-lipid and lipid-protein interactions within biological membranes, phospholipids (B1166683) can be synthesized with photoactivatable groups. These groups, upon photo-irradiation, form reactive species that can covalently crosslink to interacting molecules in their immediate vicinity.

Examples of Photoactivatable Groups:

-

Trifluorodiazopropionyl

-

Diazirinophenoxy

-

2-nitro-4-azidophenoxy

-

m-azidophenoxy

-

α,β-unsaturated keto groups

The synthesis of these analogs follows the general acylation method described above, using fatty acids that have been pre-modified with the desired photoactivatable moiety.[1]

Illustrative Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis of a diacylphosphatidylcholine.

Characterization of Synthesized Phospholipids

Once synthesized, the identity and purity of the phospholipid must be confirmed through various analytical techniques.

| Analytical Technique | Purpose | Typical Observations |

| Mass Spectrometry | To confirm the molecular weight of the synthesized compound. | The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target phospholipid. High-resolution mass spectrometry can confirm the elemental composition. |

| NMR Spectroscopy | To elucidate the chemical structure of the molecule. | ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. ³¹P NMR is particularly useful for phosphorus-containing compounds. |

| FTIR Spectroscopy | To identify the functional groups present in the molecule. | Characteristic peaks for ester carbonyl groups, phosphate (B84403) groups, and hydrocarbon chains should be present. |

| Purity Assessment | To determine the purity of the synthesized compound. | High-Performance Liquid Chromatography (HPLC) can be used to assess purity, ideally showing a single major peak for the desired product. |

Potential Signaling Pathways

While the signaling pathway of "GePhos1" is unknown, we can look at related lipid signaling molecules for potential mechanisms of action. Sphingosine-1-phosphate (S1P) is a signaling lipid with a well-characterized pathway that plays a crucial role in various cellular processes, including immune responses.

The S1P signaling pathway can be induced by transforming growth factor-beta 1 (TGF-β1) during the differentiation of Langerhans-type dendritic cells.[2] This pathway appears to modulate the activation threshold of these immune cells, thereby preventing excessive immune reactions.[2]

TGF-β1 Induction of the S1P Signaling Pathway

The following diagram illustrates the induction of the S1P signaling pathway by TGF-β1.

References

The Architect's Toolkit: A Technical Guide to the Discovery and Development of Novel Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine (B1218219) ligands are indispensable tools in modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries. These organophosphorus compounds coordinate to transition metals, forming catalysts that mediate a vast array of chemical transformations with high efficiency and selectivity. The ability to systematically tune the steric and electronic properties of phosphine ligands by modifying their substituents allows for precise control over catalyst activity, stability, and selectivity. This has made them central to the development of powerful cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—which are fundamental for constructing the complex molecular architectures of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth overview of the discovery, synthesis, and application of key classes of novel phosphine ligands that have revolutionized modern catalysis.

Key Classes of Novel Phosphine Ligands

The rational design of phosphine ligands has led to the development of several "generations," each addressing the limitations of previous ones and expanding the scope of catalytic reactions.[2]

-

Bulky, Electron-Rich Biaryl Phosphines (Buchwald-Type Ligands): This class, developed extensively by Stephen Buchwald and others, is characterized by a biaryl backbone with a phosphine moiety on one ring and various substituents on the other. Ligands like XPhos, SPhos, and RuPhos are electron-rich and sterically hindered, properties that promote the formation of highly reactive, low-coordinate palladium(0) species.[3][4] This facilitates the challenging oxidative addition of unreactive substrates like aryl chlorides and enables reactions to proceed under milder conditions.

-

P-Chiral Phosphine Ligands: In these ligands, the stereogenic center is the phosphorus atom itself. The development of synthetic methods using phosphine-boranes as intermediates has made these ligands more accessible. P-chiral ligands, such as those in the BisP* and QuinoxP* families, are particularly effective in asymmetric catalysis, where they can induce high levels of enantioselectivity in reactions like asymmetric hydrogenation, providing access to chiral molecules crucial for pharmaceuticals.

-

Water-Soluble Phosphine Ligands: The imperative for greener, more sustainable chemical processes has driven the development of water-soluble ligands. The archetypal example is tris(3-sulfophenyl)phosphine (B8695854) trisodium (B8492382) salt (TPPTS), synthesized by sulfonation of triphenylphosphine (B44618). These ligands allow catalytic reactions to be performed in aqueous media, simplifying product separation and enabling catalyst recycling—a key advantage for industrial-scale processes.

Discovery and Screening Strategies

The discovery of optimal ligands has been accelerated by systematic and high-throughput methodologies, moving beyond serendipity to rational design and screening.

High-Throughput Screening (HTS) Workflow

High-throughput screening (HTS) has become a powerful strategy for rapidly identifying optimal catalysts by testing large, diverse libraries of ligands in parallel. A typical workflow involves miniaturized reaction arrays, automated liquid handling, and rapid analytical techniques.

This process allows researchers to efficiently map the complex relationship between ligand structure and catalytic performance, rapidly identifying "hits" for further optimization.

Experimental Protocols: Synthesis of Key Ligands

Detailed and reproducible synthetic protocols are vital for the application and development of new ligands.

Protocol 1: Synthesis of a Water-Soluble Ligand (TPPTS)

This procedure is based on the sulfonation of triphenylphosphine.

-

Reaction Setup: In a reaction vessel, carefully add triphenylphosphine (1 equivalent) to oleum (B3057394) (a solution of excess SO₃ in H₂SO₄) at a controlled temperature, typically between 15-25°C. The molar ratio of SO₃ to triphenylphosphine should be at least 8:1 to ensure trisulfonation.

-

Sulfonation: Stir the mixture vigorously at this temperature. The phosphine is protonated in the strongly acidic medium, directing the electrophilic sulfonation to the meta-positions of the phenyl rings.

-

Hydrolysis (Quenching): After the reaction is complete (monitored by techniques like ³¹P NMR), carefully quench the reaction by adding the mixture to ice-cold water. This hydrolysis step stops the sulfonation.

-

Neutralization and Isolation: Adjust the pH of the aqueous solution. An improved workup involves adjusting the pH to approximately 3 with sodium hydroxide, which helps prevent the formation of the corresponding phosphine oxide.

-

Precipitation: Add a water-miscible organic solvent, such as acetone (B3395972) or methanol, to precipitate the trisodium salt of TPPTS.

-

Purification: Collect the white solid by filtration, wash with the organic solvent, and dry under vacuum. The product can be further purified by recrystallization from a water/acetone mixture.

Protocol 2: Synthesis of a Buchwald-Type Ligand (General Procedure for XPhos)

The synthesis of biaryl phosphine ligands typically involves a key C-P bond-forming step. A general, two-step procedure is outlined below.

-

Grignard Formation: To a solution of 2-bromo-2',4',6'-triisopropylbiphenyl (1.0 equiv.) in anhydrous THF under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equiv.). The mixture is heated gently to initiate the formation of the Grignard reagent.

-

Phosphinylation: In a separate flask, cool a solution of dicyclohexylphosphinous chloride (PCy₂Cl) (1.0 equiv.) in anhydrous THF to -78°C under an inert atmosphere. Slowly add the prepared Grignard reagent to this solution via cannula.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Final Product: Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford XPhos as a white solid.

Application in Catalysis: Performance Data

The ultimate test of a ligand's utility is its performance in a catalytic reaction. The following tables summarize quantitative data for widely used cross-coupling reactions, demonstrating the effectiveness of different ligand systems.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Bulky, electron-rich phosphines are particularly effective for coupling challenging aryl chloride substrates.

| Entry | Aryl Chloride | Arylboronic Acid | Ligand | Catalyst System | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd₂(dba)₃ / XPhos | 98 | |

| 2 | 2-Chloroanisole | Phenylboronic acid | SPhos | Pd(OAc)₂ / SPhos | 98 | |

| 3 | 4-Chloroacetophenone | Phenylboronic acid | XPhos | PdCl₂(XPhos)₂ | 93 | |

| 4 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | SPhos | Pd(OAc)₂ / SPhos | 95 | |

| 5 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | XPhos | PdCl₂(XPhos)₂ | 99 | |

| 6 | 2-Chloro-N-methylbenzamide | 3,5-Dimethylphenylboronic acid | RuPhos | RuPhos Pd G3 | 94 |

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a premier method for C-N bond formation. The choice of ligand is crucial and often depends on the nature of the amine coupling partner.

| Entry | Aryl Halide | Amine | Ligand | Base | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Morpholine | XPhos | NaOt-Bu | 94 | |

| 2 | 2-Bromotoluene | Aniline | RuPhos | NaOt-Bu | 95 | |

| 3 | 4-Chloroanisole | n-Hexylamine | RuPhos | NaOt-Bu | 98 | |

| 4 | 1-Bromo-3,5-dimethylbenzene | Pyrrolidine | RuPhos | NaOt-Bu | 99 | |

| 5 | 2-Bromopyridine | Benzylamine | XPhos | NaOt-Bu | 92 | |

| 6 | 4-Bromobenzonitrile | Indole | DavePhos | Cs₂CO₃ | 95 |

Catalytic Cycles and Workflows

Visualizing the complex series of steps in a catalytic reaction or a discovery process is essential for understanding and optimization.

Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The phosphine ligand (L) plays a critical role in stabilizing the palladium center and modulating its reactivity at each step.

References

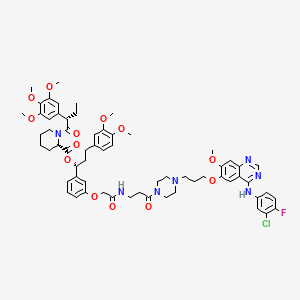

GePhos1: A Technical Guide to a Novel EGFR-Targeting Phosphorylation-Targeting Chimera (PhosTAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GePhos1 is a novel, synthetic bifunctional molecule known as a Phosphorylation-Targeting Chimera (PhosTAC). It is designed to target the Epidermal Growth Factor Receptor (EGFR), a key protein often implicated in cancer development. Unlike traditional kinase inhibitors that block the enzyme's active site, GePhos1 functions by recruiting a phosphatase to EGFR, thereby inducing its dephosphorylation and subsequent downstream signaling changes. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for GePhos1.

Chemical Properties and Identification

GePhos1 is a complex molecule composed of a gefitinib-derived ligand for EGFR, a linker, and a moiety for recruiting a phosphatase. While a publicly registered CAS (Chemical Abstracts Service) number for GePhos1 has not been identified in available databases, it can be identified by its chemical structure and properties.

Table 1: Chemical Identifiers for GePhos1

| Identifier | Value |

| Molecular Formula | C₆₃H₇₅ClFN₇O₁₃[1] |

| Molecular Weight | 1192.8 g/mol [1] |

| IUPAC Name | [(1R)-1-[3-[2-[[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin... (full name truncated for brevity)[1] |

| InChI String | InChI=1S/C63H75ClFN7O13/c1-8-45(42-33-56(80-5)60(82-7)57(34-42)81-6)62(75)72-25-10-9-15-50(72)63(76)85-51(20-16-40-17-21-52(77-2)53(31-40)78-3)41-13-11-14-44(32-41)84-38-58(73)66-23-22-59(74)71-28-26-70(27-29-71)24-12-30-83-55-36-46-49(37-54(55)79-4)67-39-68-61(46)69-43-18-19-48(65)47(64)35-43/h11,13-14,17-19,21,31-37,39,45,50-51H,8-10,12,15-16,20,22-30,38H2,1-7H3,(H,66,73)(H,67,68,69)/t45-,50-,51+/m0/s1[1] |

| Catalog Number | VC16604872 |

Table 2: Physicochemical Properties of GePhos1

| Property | Value/Description |

| Physical State | Not explicitly stated in search results, likely a solid. |

| Solubility | Soluble in DMSO. Can be formulated for in-vivo use with PEG300, Tween 80, and corn oil. |

| Melting Point | Not available in public sources. |

| Boiling Point | Not available in public sources. |

| Spectral Data | Not available in public sources. |

Mechanism of Action

GePhos1 operates through an "event-driven" model, distinct from the "occupancy-driven" mechanism of traditional inhibitors. This PhosTAC brings a phosphatase into close proximity with EGFR, leading to the removal of phosphate (B84403) groups from key tyrosine residues.

Caption: Mechanism of action of GePhos1.

GePhos1 has been shown to induce the dephosphorylation of several key autophosphorylation sites on EGFR, including:

-

pY1068: A major autophosphorylation site crucial for the activation of the Ras/MAPK pathway.

-

pY1172: Involved in mediating PI3K/AKT signaling.

-

pY1197: Linked to the recruitment of STAT3.

-

pY845: A key site within the kinase loop.

By targeting these sites, GePhos1 effectively dampens the downstream signaling cascades that promote cancer cell proliferation and survival, ultimately leading to apoptosis.

Experimental Protocols

Synthesis of GePhos1

A detailed, step-by-step synthesis protocol for GePhos1 is not publicly available in the reviewed literature. However, based on the synthesis of other gefitinib-based bifunctional molecules, a general synthetic strategy can be outlined. This typically involves a multi-step process:

-

Synthesis of the Gefitinib-Linker Moiety: This would likely start with a precursor to gefitinib (B1684475) that is modified to include a reactive functional group at a position that does not interfere with EGFR binding. This functional group will be used for conjugation with the phosphatase-recruiting ligand.

-

Synthesis of the Phosphatase-Recruiting Ligand: The specific ligand used to recruit the phosphatase in GePhos1 is not explicitly detailed in the search results. However, this component would be synthesized separately with a complementary reactive functional group.

-

Conjugation and Purification: The gefitinib-linker and the phosphatase-recruiting ligand are then conjugated, often via a click chemistry reaction or standard amide bond formation. The final product, GePhos1, is then purified using techniques such as column chromatography and characterized by NMR and mass spectrometry.

Caption: A representative workflow for the synthesis of GePhos1.

In Vitro Dephosphorylation Assay (Malachite Green Assay)

The Malachite Green assay is a colorimetric method used to measure the amount of free phosphate released during an enzymatic reaction, such as phosphatase-mediated dephosphorylation.

Materials:

-

Purified EGFR protein

-

Phosphatase

-

GePhos1

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and DTT)

-

Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and acid)

-

Phosphate standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing EGFR, phosphatase, and assay buffer in a 96-well plate.

-

Add varying concentrations of GePhos1 to the wells. Include a negative control (DMSO vehicle) and a positive control (a known phosphatase activator, if available).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the dephosphorylation reaction to occur.

-

Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate released.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at a wavelength of approximately 620-660 nm using a microplate reader.

-

Quantify the amount of phosphate released by comparing the absorbance values to a standard curve generated using known concentrations of phosphate.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Cell culture medium and supplements

-

GePhos1

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of GePhos1. Include a vehicle control (DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Biological Activity

Table 3: Summary of GePhos1 Biological Activity

| Parameter | Cell Line | Value/Effect |

| EGFR Dephosphorylation | HeLa | Dephosphorylation of pY1068 and pY845 observed. |

| Apoptosis Induction | HeLa | GePhos1 (1 µM) induced apoptosis and cell death. |

| Cell Viability (IC₅₀) | Various cancer cell lines | Potent inhibition of cell viability. |

Signaling Pathway Perturbation

GePhos1-induced dephosphorylation of EGFR leads to the inhibition of major downstream signaling pathways that are critical for cancer cell survival and proliferation.

Caption: EGFR signaling and its inhibition by GePhos1.

Conclusion

GePhos1 represents a promising new modality for targeting EGFR in cancer. Its unique mechanism of action, which involves the recruitment of a phosphatase to induce dephosphorylation, offers a potential advantage over traditional kinase inhibitors. This technical guide provides a foundational understanding of GePhos1's chemical and biological properties, which can aid researchers and drug development professionals in further exploring its therapeutic potential. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation. therapeutic potential. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.

References

Introduction to biaryl monophosphine ligands

An In-depth Technical Guide to Biaryl Monophosphine Ligands for Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl monophosphine ligands have become an indispensable tool in modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1][2] Their development, pioneered by Stephen L. Buchwald and his research group, has revolutionized the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of complex molecules with unprecedented efficiency and scope.[2][3] This technical guide provides a comprehensive overview of these powerful ligands, covering their classification, synthesis, and applications, with a focus on quantitative performance data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The unique structural feature of biaryl monophosphine ligands is a phosphorus atom attached to a biaryl scaffold. This arrangement imparts a combination of steric bulk and electron-richness that is crucial for their catalytic activity.[2] The steric hindrance promotes the formation of highly reactive, monoligated palladium(0) species, which are key intermediates in many catalytic cycles, while the electron-donating nature of the ligand enhances the rate of oxidative addition, a critical step in the activation of aryl halides and pseudohalides.

Classification of Biaryl Monophosphine Ligands

Biaryl monophosphine ligands can be broadly classified based on the substitution pattern on their biaryl backbone. This structural diversity allows for the fine-tuning of their steric and electronic properties to suit specific applications.

A simplified classification is presented below:

Caption: A simplified classification of biaryl monophosphine ligands.

Synthesis of Biaryl Monophosphine Ligands

The synthesis of biaryl monophosphine ligands typically involves a multi-step process. A general workflow is outlined below.

Caption: A general workflow for the synthesis of biaryl monophosphine ligands.

Detailed Experimental Protocol: Synthesis of SPhos

The synthesis of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a representative example of the preparation of a Buchwald-type ligand.

Materials:

-

2,6-Dimethoxyphenylboronic acid

-

2-Bromochlorobenzene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

n-Butyllithium (n-BuLi)

-

Dicyclohexylphosphine chloride (Cy₂PCl)

-

Tetrahydrofuran (THF)

-

Hexanes

Procedure:

-

Suzuki-Miyaura Coupling: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,6-dimethoxyphenylboronic acid (1.0 eq), 2-bromochlorobenzene (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

-

Add anhydrous toluene, followed by a 2.0 M aqueous solution of K₂CO₃ (2.0 eq).

-

Heat the mixture to 80 °C and stir vigorously for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-2',6'-dimethoxybiphenyl.

-

Phosphination: Dissolve the purified biaryl (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at this temperature.

-

Add Cy₂PCl (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from hexanes to yield SPhos as a white solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Biaryl monophosphine ligands have demonstrated exceptional performance in a wide range of palladium-catalyzed cross-coupling reactions. The following sections highlight their application in two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The use of biaryl monophosphine ligands has significantly expanded the scope of this reaction to include challenging substrates such as aryl chlorides and sterically hindered starting materials.

Catalytic Cycle:

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Performance Data:

| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 98 | |

| XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 98 | |

| JohnPhos | 2-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 95 | |

| DavePhos | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 97 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds. The development of biaryl monophosphine ligands has been pivotal to the advancement of this transformation, enabling the coupling of a wide variety of amines with aryl halides and pseudohalides under mild conditions.

Catalytic Cycle:

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Performance Data:

| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 94 | |

| BrettPhos | 4-Chlorotoluene | n-Hexylamine | LiHMDS | THF | 65 | 95 | |

| RuPhos | 2-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 98 |

Detailed Experimental Protocols for Cross-Coupling Reactions

Protocol for Suzuki-Miyaura Coupling using JohnPhos

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

JohnPhos (0.02 mmol, 2 mol%)

-

Palladium(II) acetate (0.01 mmol, 1 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂ (1 mol%), JohnPhos (2 mol%), and K₃PO₄ (2.0 eq).

-

Add the aryl bromide (1.0 eq) and arylboronic acid (1.2 eq).

-

Remove the Schlenk tube from the glovebox and add degassed toluene (5 mL) via syringe.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination of an Aryl Chloride using XPhos

Materials:

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

XPhos (0.03 mmol, 3 mol%)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%)

-

Sodium tert-butoxide (NaOtBu, 2.0 mmol)

-

Toluene (5 mL)

Procedure:

-

To a flame-dried, two-necked flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 eq).

-

Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride (1.0 eq) and the amine (1.2 eq) in one portion.

-

Heat the resulting mixture to reflux and stir for 6 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

Biaryl monophosphine ligands have fundamentally transformed the landscape of palladium-catalyzed cross-coupling chemistry. Their modular synthesis and the ability to fine-tune their steric and electronic properties have led to the development of a diverse and highly effective class of ligands. This guide has provided an in-depth overview of their classification, synthesis, and application in key C-C and C-N bond-forming reactions, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of these ligands is essential for the efficient and innovative synthesis of complex organic molecules.

References

The Pivotal Role of Phosphine Ligands in Palladium Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The remarkable success and broad applicability of these transformations are intrinsically linked to the development and understanding of phosphine (B1218219) ligands. These ligands are not mere spectators in the catalytic cycle; they are crucial components that dictate the reactivity, selectivity, and overall efficiency of the catalytic system. This technical guide provides a comprehensive overview of the role of phosphine ligands in palladium catalysis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key mechanistic concepts.

Core Principles: Steric and Electronic Effects of Phosphine Ligands

The profound influence of phosphine ligands on palladium catalysis stems from their tunable steric and electronic properties. By systematically modifying the substituents on the phosphorus atom, chemists can fine-tune the ligand's characteristics to suit the specific demands of a given cross-coupling reaction.

Electronic Effects: The electron-donating or electron-withdrawing nature of a phosphine ligand directly modulates the electron density at the palladium center. Electron-rich phosphines, typically those with alkyl substituents, increase the electron density on the palladium, which generally accelerates the rate-determining oxidative addition step in many catalytic cycles.[1][2] Conversely, electron-poor phosphines, such as those with aryl or electron-withdrawing groups, can facilitate reductive elimination. The electronic properties of a phosphine ligand are often quantified by its pKa.

Steric Effects: The steric bulk of a phosphine ligand plays a critical role in several aspects of the catalytic cycle. Bulky ligands can promote the formation of monoligated, highly reactive L1Pd(0) species, which are often the active catalysts in cross-coupling reactions.[1][2][3] Furthermore, steric hindrance can facilitate the final reductive elimination step, leading to faster product formation and catalyst turnover. The most common metric for quantifying the steric bulk of a phosphine ligand is the Tolman cone angle (θ).

Quantitative Ligand Parameters

A systematic approach to ligand selection requires the quantification of these steric and electronic properties. The following table summarizes key parameters for a range of commonly used phosphine ligands in palladium catalysis.

| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | pKa |

| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | 11.4 |

| Tricyclohexylphosphine | PCy₃ | 170 | 9.7 |

| Triphenylphosphine | PPh₃ | 145 | 2.73 |

| Tri(o-tolyl)phosphine | P(o-tol)₃ | 194 | 3.08 |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Not readily available | Not readily available |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Not readily available | Not readily available |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Not readily available | 4.4 |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | Not readily available | 3.0 |

Note: Cone angle and pKa values can vary slightly depending on the method of determination and the solvent used.

Key Palladium-Catalyzed Cross-Coupling Reactions

The judicious selection of phosphine ligands is paramount for the success of a wide array of palladium-catalyzed cross-coupling reactions. This section details the role of these ligands in four major classes of these reactions, complete with detailed experimental protocols for representative transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organohalides. The choice of phosphine ligand is critical, especially when employing less reactive aryl chlorides as substrates. Bulky and electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine ligand family (e.g., XPhos, SPhos), have proven to be highly effective in promoting the oxidative addition of aryl chlorides and facilitating high catalytic turnover.

References

Synthesis of Germanium-Containing Phosphine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of various germanium-containing phosphine (B1218219) ligands. The document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes synthetic pathways and workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in organometallic chemistry, catalysis, and drug development, offering insights into the design and preparation of this unique class of ligands.

Synthesis of Intramolecularly Stabilized Germanium(IV) Di-Cations with Phosphine Donors

A notable class of germanium-phosphine compounds are the intramolecularly stabilized tetra-coordinated germanium(IV) di-cations. These species are of interest for their potential Lewis acidic properties and applications in catalysis. The synthesis proceeds in a stepwise manner, involving the initial preparation of a phosphine-functionalized ligand precursor, followed by complexation with a germanium(IV) source and subsequent anion exchange to generate the di-cationic species.[1][2][3]

Synthetic Workflow

The overall synthetic strategy involves the preparation of a bidentate phosphine-containing ligand, which is then reacted with a germanium tetrahalide. The resulting neutral or mono-cationic intermediate is then treated with a triflate source to yield the final di-cationic product.

References

- 1. Intramolecular donor-stabilized tetra-coordinated germanium(iv) di-cations and their Lewis acidic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular donor-stabilized tetra-coordinated germanium(iv) di-cations and their Lewis acidic properties [dr.iiserpune.ac.in:8080]

- 3. Intramolecular donor-stabilized tetra-coordinated germanium(iv) di-cations and their Lewis acidic properties - Chemical Science (RSC Publishing) [pubs.rsc.org]

In-depth Technical Analysis of GePhos1: A Theoretical Exploration of its Electronic Properties

A comprehensive literature search for "GePhos1" did not yield any specific information on a molecule or material with this designation. The term "GePhos1" does not appear in the indexed scientific literature, suggesting it may be a novel or hypothetical compound. Therefore, the following guide is constructed based on general principles of computational chemistry and theoretical analysis of materials containing Germanium (Ge) and Phosphorus (P), drawing parallels from existing research on related compounds.

This technical guide is intended for researchers, scientists, and professionals in drug development with an interest in the theoretical underpinnings of molecular electronic properties. It outlines the standard computational methodologies used to investigate novel materials, which would be applicable to a hypothetical "GePhos1" compound.

Theoretical Framework for Electronic Property Investigation

The electronic properties of a novel material like GePhos1 would be primarily investigated using computational quantum mechanical methods. Density Functional Theory (DFT) is a powerful and widely used approach for this purpose.[1][2][3] DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of a system at the atomic level.[4]

Key Electronic Properties of Interest

For a comprehensive understanding of GePhos1's potential applications, the following electronic properties would be crucial to investigate:

-

Band Structure: Determines whether the material is a conductor, semiconductor, or insulator.

-

Density of States (DOS): Provides information about the number of available electronic states at each energy level.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of a molecule's reactivity and electronic excitation properties.[5]

-

Electron Affinity and Ionization Potential: These properties describe the ability of the molecule to accept or lose an electron, respectively.

-

Charge Distribution and Electrostatic Potential: Reveals the distribution of electron density within the molecule and helps to identify reactive sites.

Computational Methodology: A Standard Protocol

A typical theoretical study of a new molecule like GePhos1 would follow a well-defined computational workflow. The following sections detail the experimental protocols that would be employed.

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of the GePhos1 molecule. This is achieved through geometry optimization, where the total energy of the system is minimized with respect to the atomic coordinates.

Protocol:

-

Initial Structure Generation: A plausible initial structure of GePhos1 would be constructed using molecular modeling software.

-

Choice of DFT Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and basis set. For a system containing Germanium and Phosphorus, a functional like B3LYP or PBE0 combined with a basis set such as 6-311+G(d,p) would be a reasonable starting point.

-

Optimization Algorithm: An iterative optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, would be used to find the minimum energy conformation.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

Electronic Structure Calculations

Once the optimized geometry is obtained, a series of single-point energy calculations are performed to determine the electronic properties.

Protocol:

-

Band Structure Calculation (for periodic systems): If GePhos1 is a crystalline solid, its band structure would be calculated along high-symmetry directions in the Brillouin zone.

-

Density of States (DOS) Calculation: The DOS and partial DOS (PDOS) would be calculated to analyze the contributions of different atoms and orbitals to the electronic states.

-

Molecular Orbital Analysis: For a discrete molecule, the energies and compositions of the molecular orbitals, particularly the HOMO and LUMO, would be analyzed.

-

Population Analysis: Methods like Mulliken or Natural Bond Orbital (NBO) analysis would be used to determine the partial atomic charges and understand the charge distribution.

Data Presentation

The quantitative data obtained from these theoretical calculations would be summarized in structured tables for clear comparison and interpretation.

Table 1: Calculated Electronic Properties of GePhos1 (Hypothetical)

| Property | Value | Units |

| HOMO Energy | - | eV |

| LUMO Energy | - | eV |

| HOMO-LUMO Gap | - | eV |

| Ionization Potential | - | eV |

| Electron Affinity | - | eV |

| Dipole Moment | - | Debye |

Table 2: Optimized Geometric Parameters of GePhos1 (Hypothetical)

| Bond/Angle | Value | Units |

| Ge-P bond length | - | Å |

| P-Ge-P bond angle | - | Degrees |

| Dihedral Angle | - | Degrees |

Visualization of Computational Workflow

A diagram illustrating the logical flow of the theoretical investigation is essential for understanding the process.

References

GePhos1 analogues and derivatives

An in-depth analysis of the scientific literature reveals no specific compound or molecule designated as "GePhos1." This term does not appear in established chemical or biological databases based on the conducted searches. It is possible that "GePhos1" may be an internal project name, a novel unpublished compound, or a typographical error.

Consequently, a detailed technical guide on "GePhos1 analogues and derivatives" cannot be provided as the core subject is not identifiable in public scientific domains. The requested data on synthesis, structure-activity relationships, therapeutic applications, experimental protocols, and signaling pathways are contingent on the existence and published research of this specific molecule.

Without any foundational information on "GePhos1," it is not possible to generate the requested quantitative data tables or the DOT language diagrams for signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on a particular class of compounds are advised to verify the nomenclature and search for published literature using standardized chemical names or identifiers such as IUPAC names, CAS numbers, or common synonyms.

If "GePhos1" is a novel or proprietary compound, this guide cannot be developed until information is made publicly available through scientific publications or patents. If the term is a misspelling, clarification of the intended molecule is required to proceed with a comprehensive technical overview.

Preliminary Investigation of GePhos1 Catalytic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation into the catalytic activity of GePhos1, a novel Phosphorylation-targeting chimera (PhosTAC). GePhos1 represents a paradigm shift in kinase-targeted therapies, moving beyond simple occupancy-driven inhibition to a catalytic, event-driven dephosphorylation mechanism. This document outlines the molecule's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the associated signaling pathways and workflows.

Introduction to GePhos1: A Dual-Mechanism Approach

GePhos1 is a heterobifunctional molecule designed to target the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers. Unlike traditional tyrosine kinase inhibitors (TKIs), GePhos1 employs a dual-inhibition strategy:

-

Occupancy-Driven Inhibition: A gefitinib (B1684475) moiety within GePhos1 binds to the ATP-binding site of the EGFR kinase domain, competitively inhibiting its activity.

-

Event-Driven Dephosphorylation: GePhos1 recruits a phosphatase, such as Protein Tyrosine Phosphatase 1B (PTP1B) or PTPN2, to the EGFR. This recruited phosphatase then catalytically removes phosphate (B84403) groups from key tyrosine residues on EGFR's C-terminal tail (e.g., Y1068, Y1172, Y1197), leading to the disruption of downstream signaling pathways.[1]

This "catalytic" nature means that a single molecule of GePhos1 can facilitate multiple dephosphorylation events, representing a significant evolution from the stoichiometric action of traditional inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in preliminary investigations of GePhos1's activity.

Table 1: In Vitro and Cellular Efficacy of GePhos1

| Parameter | Value | Cell Line/System | Notes |

| Dephosphorylation half-maximum efficacy (DpC₅₀) | 13 nM | HeLa | Measures the concentration of GePhos1 required to achieve 50% of the maximal dephosphorylation effect.[1] |

| IC₅₀ (Viability Reduction) | 50–120 nM | NSCLC and glioblastoma lines | Concentration of GePhos1 that inhibits cell viability by 50%.[1] |

| In Vitro Phosphate Release (GePhos1) | 27.59 ± 0.49 μM | Recombinant Proteins | Malachite green assay measuring phosphate released after 1 hour.[2] |

| In Vitro Phosphate Release (iGePhos1 - inactive control) | 7.68 ± 0.20 μM | Recombinant Proteins | The inactive epimer shows significantly less phosphate release.[2] |

| In Vitro EGFR Inhibition (IC₅₀) | 0.38 nM | Enzyme Assay | Reflects the inhibitory effect of the gefitinib component. |

| In Vitro EGFR Inhibition (IC₅₀ - iGePhos1) | 0.29 nM | Enzyme Assay | The inactive epimer retains similar direct EGFR inhibitory activity. |

Table 2: Binding Affinity

| Parameter | Value | Interacting Molecules | Method |

| Dissociation Constant (Kd) | 16 nM | FKBP12F36V protein and FKBP12F36V ligand | Surface Plasmon Resonance (SPR) |

Signaling Pathway and Mechanism of Action

GePhos1 exerts its effect by intercepting the EGFR signaling cascade. Upon binding to EGFR, it recruits a phosphatase that dephosphorylates the receptor. This prevents the recruitment and activation of downstream signaling proteins, thereby inhibiting critical cellular processes like proliferation and survival.

Caption: GePhos1 mechanism of action on the EGFR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the catalytic activity of GePhos1.

In Vitro Catalytic Dephosphorylation Assay (Malachite Green Assay)

This assay quantifies the amount of free phosphate released by the phosphatase recruited by GePhos1, providing a direct measure of its catalytic dephosphorylation activity.

Objective: To measure the catalytic dephosphorylation of the EGFR kinase domain by a GePhos1-recruited phosphatase.

Materials:

-

Recombinant EGFR kinase domain

-

Recombinant FKBP12F36V-PTPN2 fusion protein

-

GePhos1 and inactive iGePhos1 (control)

-

ATP solution

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10 mM MgCl₂)

-

Malachite Green Phosphate Assay Kit

-

Microplate reader (620 nm absorbance)

Procedure:

-

Prepare a reaction mixture containing the EGFR kinase domain and the FKBP12F36V-PTPN2 fusion protein in the reaction buffer.

-

Add GePhos1 or the inactive control (iGePhos1) to the respective wells of a 96-well plate at the desired final concentration.

-

To initiate the reaction, add ATP to all wells.

-

Incubate the plate at 37°C for a set time, for example, 60 minutes.

-

Stop the reaction according to the malachite green kit instructions (often by adding the malachite green reagent).

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the concentration of released phosphate by comparing the absorbance values to a standard curve generated with known phosphate concentrations.

Cellular EGFR Dephosphorylation Assay (Western Blot)

This assay assesses the ability of GePhos1 to induce the dephosphorylation of EGFR and its downstream targets in a cellular context.

Objective: To determine the effect of GePhos1 on the phosphorylation status of EGFR and downstream signaling proteins in cultured cells.

Materials:

-

EGFR-overexpressing cells (e.g., HeLa, H1975)

-

GePhos1 and inactive iGePhos1

-

Epidermal Growth Factor (EGF)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pEGFR (Y1068), anti-pEGFR (Y845), anti-total EGFR, anti-pSTAT3 (Y705), anti-pERK1/2 (T202/Y204), anti-total ERK1/2, anti-GAPDH (loading control).

-

Secondary HRP-conjugated antibodies

-

Chemiluminescence substrate and imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours.

-

Treat the cells with various concentrations of GePhos1 or iGePhos1 for a specified duration (e.g., 24 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating GePhos1's catalytic activity, from initial in vitro validation to cellular pathway analysis.

Caption: A typical experimental workflow for GePhos1 catalytic activity investigation.

Conclusion and Future Directions

The preliminary investigation of GePhos1 demonstrates its novel, dual-action mechanism that combines direct kinase inhibition with catalytic, targeted dephosphorylation. Quantitative analyses confirm its potent effects both in vitro and in cellular models. The experimental protocols detailed in this guide provide a robust framework for further research into GePhos1 and other PhosTAC molecules.

Future research should focus on:

-

Structural Optimization: To enhance properties like blood-brain barrier penetration.

-

Mutant EGFR Targeting: Developing variants effective against resistance mutations such as L858R/T790M.

-

Combination Therapies: Exploring synergies with other treatments, like immune checkpoint inhibitors.

The development of PhosTACs like GePhos1 opens a promising new avenue for overcoming the limitations of current kinase inhibitors and offers a powerful platform for future drug development.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Catalyzed by Biaryl Monophosphine Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of the Suzuki-Miyaura reaction is highly dependent on the choice of the palladium catalyst and, crucially, the ancillary ligand that coordinates to the metal center.

Biaryl monophosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), have emerged as a privileged class of ligands for palladium-catalyzed cross-coupling reactions. These ligands are characterized by a sterically demanding and electron-rich biaryl backbone, which promotes the formation of highly active and stable monoligated palladium(0) species. This, in turn, facilitates the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—leading to higher yields, faster reaction times, and broader substrate scope, particularly with challenging aryl chlorides and sterically hindered substrates.

Catalytic Cycle and Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X) to form a Pd(II) intermediate.[1]

-

Transmetalation: The organic group (R²) from the organoboron reagent replaces the halide on the palladium complex. This step is facilitated by a base, which activates the organoboron species.[1]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura cross-coupling of aryl halides with boronic acids using a palladium catalyst with a biaryl monophosphine ligand. This protocol can be adapted for a variety of substrates.

General Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Boronic acid or boronate ester (1.2–1.5 mmol, 1.2–1.5 equiv)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5-2 mol%)

-

Biaryl monophosphine ligand (e.g., XPhos, SPhos) (1-4 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 mmol, 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane, THF, toluene)

-

Water (optional, but often beneficial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, palladium source, and biaryl monophosphine ligand.

-

Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

-

If the aryl halide is a liquid, add it via syringe at this point.

-

Add the degassed solvent and water (if using) via syringe. A typical solvent ratio is 10:1 organic solvent to water.

-

Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress by TLC, GC, or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various substrates using palladium catalysts with biaryl monophosphine ligands.

Table 1: Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 |

| 2 | 2-Chloropyridine | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane | 80 | 16 | 95 |

| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (0.5) | SPhos (1) | K₂CO₃ | THF/H₂O | 65 | 8 | 99 |

| 4 | 2-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 92 |

Table 2: Coupling of Sterically Hindered Substrates

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 96 |

| 2 | 1-Bromo-2,4,6-triisopropylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Toluene | 110 | 85 |

| 3 | 2-Bromotoluene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | THF | 80 | 91 |

Applications in Drug Development

The robustness and broad applicability of the Suzuki-Miyaura cross-coupling with biaryl monophosphine ligands have made it a vital tool in the synthesis of complex molecules with pharmaceutical relevance. For instance, this methodology has been applied to the synthesis of bioactive compounds like the natural alkaloid dubamine, which exhibits antiviral effects.

Troubleshooting and Optimization

-

Low Yield: Increase catalyst/ligand loading, screen different bases and solvents, or increase the reaction temperature. Ensure all reagents and solvents are anhydrous and properly degassed.

-

Protodeboronation: This side reaction, the cleavage of the C-B bond of the organoboron reagent, can be minimized by using a less nucleophilic base (e.g., K₂CO₃ instead of Cs₂CO₃) or by using a boronate ester instead of a boronic acid.

-

Homocoupling: The formation of biaryl products from the coupling of two molecules of the organoboron reagent can be suppressed by slowly adding the organoboron reagent to the reaction mixture or by using a lower reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium complexes bearing biaryl monophosphine ligands, is a highly versatile and powerful method for the formation of C-C bonds. The protocols and data presented provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors, from small-scale discovery to process development in the pharmaceutical industry. The continued development of new and improved ligands promises to further expand the scope and utility of this indispensable reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing the GePhos Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination reaction using the highly efficient GePhos (GPhos) ligand. GePhos, a dialkylbiaryl monophosphine ligand, has demonstrated exceptional reactivity and broad substrate scope, making it a valuable tool in carbon-nitrogen (C-N) bond formation, a critical transformation in pharmaceutical and materials science.[1][2][3][4][5]

The GePhos ligand is designed to create a catalyst system that is both highly active and stable, enabling aminations of a wide variety of aryl and heteroaryl halides, including challenging chloride substrates. Its bulky and electron-rich nature facilitates the key steps of the catalytic cycle, oxidative addition and reductive elimination, leading to high yields under often mild reaction conditions. In many instances, reactions can be performed at room temperature, which is advantageous for substrates with sensitive functional groups.

Advantages of the GePhos Ligand in Buchwald-Hartwig Amination:

-

High Catalytic Activity: GePhos-supported palladium catalysts exhibit excellent activity, allowing for low catalyst loadings and efficient reactions.

-

Broad Substrate Scope: Effective for the coupling of a diverse range of aryl and heteroaryl halides with various primary and secondary amines.

-

Mild Reaction Conditions: Many aminations can be conducted at room temperature, enhancing functional group tolerance.

-

Improved Catalyst Stability: The ligand design contributes to the stability of the active catalytic species, leading to more robust and reliable reactions.

Data Presentation

The following tables summarize representative data for Buchwald-Hartwig amination reactions using the GePhos ligand, showcasing its efficiency across various substrates.

Table 1: Amination of Aryl Bromides with Primary Amines

| Entry | Aryl Bromide | Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | n-Hexylamine | Pd₂(dba)₃ | GePhos | NaOtBu | Toluene | 80 | 18 | 95 |

| 2 | 1-Bromo-4-methoxybenzene | Cyclohexylamine | Pd(OAc)₂ | GePhos | K₃PO₄ | Dioxane | 100 | 24 | 92 |

| 3 | 1-Bromo-3,5-dimethylbenzene | Benzylamine | Pd₂(dba)₃ | GePhos | LHMDS | THF | RT | 12 | 98 |

| 4 | 2-Bromopyridine | Aniline | Pd(OAc)₂ | GePhos | Cs₂CO₃ | Toluene | 110 | 16 | 88 |

Table 2: Amination of Aryl Chlorides with Primary and Secondary Amines

| Entry | Aryl Chloride | Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | GePhos | NaOtBu | Toluene | 100 | 24 | 91 |

| 2 | 1-Chloro-4-cyanobenzene | Piperidine | Pd(OAc)₂ | GePhos | K₃PO₄ | Dioxane | 110 | 20 | 85 |

| 3 | 2-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ | GePhos | NaOtBu | Toluene | 100 | 24 | 89 |

| 4 | 1-Chloro-2-nitrobenzene | Di-n-butylamine | Pd(OAc)₂ | GePhos | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of an Aryl Halide with a Primary Amine using GePhos:

Materials:

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

GePhos ligand

-

Aryl halide

-

Amine

-

Base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄))

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 0.5-2 mol%) and the GePhos ligand (e.g., 0.6-2.4 mol%).

-

Reagent Addition: To the Schlenk tube, add the base (e.g., 1.2-2.0 equivalents).

-

Reaction Mixture: Add the aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction vessel.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction Conditions: Seal the Schlenk tube and stir the reaction mixture at the desired temperature (room temperature to 110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated amine.

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

- 1. GPhos Ligand Enables Production of Chiral N‐Arylamines in a Telescoped Transaminase‐Buchwald‐Hartwig Amination Cascade in the Presence of Excess Amine Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPhos Ligand Enables Production of Chiral N-Arylamines in a Telescoped Transaminase-Buchwald-Hartwig Amination Cascade in the Presence of Excess Amine Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

GPhos in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPhos is a highly effective, sterically hindered dialkylbiaryl monophosphine ligand developed for palladium-catalyzed cross-coupling reactions. Its design allows for the formation of highly active and stable palladium catalysts that exhibit broad substrate scope and functional group tolerance, particularly in carbon-nitrogen (C-N) bond formation. A key advantage of GPhos-based catalysts is their ability to facilitate reactions at room temperature, which is beneficial for thermally sensitive substrates.[1][2][3] This ligand has proven to be particularly valuable in the Buchwald-Hartwig amination of a wide range of aryl halides with various amine nucleophiles.[1][2][3]

The GPhos ligand framework was engineered to improve catalyst stability and reactivity compared to earlier generation ligands like BrettPhos.[1][2] This enhanced stability is believed to stem from the prevention of ligand displacement by amine or N-heteroaromatic substrates, which can lead to the formation of inactive palladium complexes.[1] Consequently, GPhos-supported catalysts are highly efficient for coupling unhindered primary amines, amines containing five-membered N-heterocycles, and sterically demanding α-tertiary primary amines.[1][2]

Applications in Organic Synthesis

The primary application of GPhos is in the Palladium-Catalyzed Buchwald-Hartwig Amination , a cornerstone of modern organic synthesis for the construction of C-N bonds. This reaction is widely used in the pharmaceutical industry for the synthesis of arylamines, which are common motifs in active pharmaceutical ingredients (APIs).[4]

Key Applications:

-

Cross-Coupling of Aryl and Heteroaryl Halides with Primary Amines: GPhos-palladium systems are highly efficient for the amination of a diverse range of aryl and heteroaryl chlorides, bromides, and iodides with primary aliphatic and aromatic amines. The reactions often proceed at room temperature with low catalyst loadings.[2][5]

-

Synthesis of Sterically Hindered Arylamines: The unique steric and electronic properties of GPhos allow for the successful coupling of challenging, sterically hindered substrates, such as ortho-substituted aryl halides and bulky primary amines.[1]

-

Chemoenzymatic Cascades: GPhos has been successfully employed in telescoped transaminase-Buchwald-Hartwig amination cascades for the synthesis of chiral N-arylamines.[4][6] This approach combines the high enantioselectivity of biocatalysis with the efficient C-N bond formation of palladium catalysis, providing a powerful tool for the synthesis of enantiopure pharmaceuticals.[4][6]

Data Presentation

Table 1: GPhos-Catalyzed Amination of Aryl Bromides with Various Primary Amines

| Entry | Aryl Bromide | Amine | Catalyst Loading (mol %) | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-tert-Butylbromobenzene | n-Hexylamine | 0.5 | RT | 1 | 95 |

| 2 | 2-Bromotoluene | Cyclohexylamine | 0.5 | RT | 1 | 92 |

| 3 | 1-Bromo-4-methoxybenzene | Benzylamine | 0.5 | RT | 1 | 98 |

| 4 | 4-Bromobenzonitrile | Aniline | 1.0 | 80 | 2 | 91 |

| 5 | 2-Bromopyridine | 2-Aminopyridine | 1.5 | 100 | 4 | 88 |

| 6 | 1-Bromo-2,4,6-trimethylbenzene | tert-Butylamine | 1.0 | 60 | 18 | 93 |

Data is representative of typical yields and conditions and may vary based on specific substrate combinations and reaction scale.

Table 2: GPhos-Catalyzed Amination of Aryl Chlorides

| Entry | Aryl Chloride | Amine | Catalyst Loading (mol %) | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | n-Butylamine | 1.0 | 80 | 12 | 94 |

| 2 | 1-Chloro-4-fluorobenzene | Morpholine | 1.0 | 100 | 18 | 96 |

| 3 | 2-Chlorobenzonitrile | Aniline | 1.5 | 110 | 24 | 85 |

| 4 | 3-Chloropyridine | Pyrrolidine | 1.5 | 100 | 20 | 90 |

| 5 | 1-Chloro-2-nitrobenzene | Cyclopropylamine | 1.0 | 80 | 16 | 89 |

Data is representative of typical yields and conditions and may vary based on specific substrate combinations and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for the GPhos-Palladium-Catalyzed Amination of Aryl Halides

This protocol provides a general starting point for the Buchwald-Hartwig amination of aryl halides with primary amines using a GPhos-based catalyst system. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

GPhos ligand (0.01-0.02 mmol, 1-2 mol%)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.005-0.01 mmol, 0.5-1 mol% Pd)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 mmol, 1.4 equiv)

-

Anhydrous solvent (e.g., Toluene (B28343), Dioxane, THF) (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl halide, GPhos ligand, palladium precatalyst, and base under an inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Add the amine via syringe.

-

Seal the flask or vial and stir the reaction mixture at the desired temperature (room temperature to 110 °C).

-

Monitor the reaction progress by TLC, GC, or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Chemoenzymatic Synthesis of Chiral N-Arylamines via a Telescoped Transaminase-Buchwald-Hartwig Amination Cascade[5]

This protocol describes a one-pot, two-step process for the synthesis of chiral N-arylamines starting from a prochiral ketone.

Step 1: Biocatalytic Transamination

Materials:

-

Prochiral ketone (e.g., o-fluoroacetophenone) (50 mM)

-

Transaminase (TA) enzyme

-

Amine donor (e.g., L-Alanine)

-

Pyridoxal 5'-phosphate (PLP) (1 mM)

-

Phosphate (B84403) buffer (e.g., KPi, 100 mM, pH 8)

-

Co-solvent (e.g., DMSO, 10% v/v)

Procedure:

-

In a suitable reaction vessel, dissolve the prochiral ketone, amine donor, and PLP in the phosphate buffer and co-solvent.

-

Add the transaminase enzyme to initiate the reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24 hours.

-

Monitor the conversion to the chiral primary amine by HPLC or GC.

-

After completion, remove the precipitated protein by centrifugation. The supernatant containing the chiral amine is used directly in the next step.

Step 2: Buchwald-Hartwig Amination

Materials:

-

Crude aqueous solution of the chiral amine from Step 1

-

Aryl halide (1.0 equiv relative to the initial ketone)

-

GPhos-Pd-G3 precatalyst (5 mol%)

-

Sodium tert-butoxide (NaOtBu) (7 equiv)

-

Toluene

Procedure:

-

To the aqueous solution containing the chiral amine, add the aryl halide, GPhos-Pd-G3 precatalyst, and NaOtBu.

-

Add toluene to create a biphasic system.

-

Stir the reaction mixture vigorously under an argon atmosphere at 60 °C for 24 hours.

-

Monitor the reaction progress by HPLC or GC.

-

After completion, cool the reaction to room temperature, and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting chiral N-arylamine by flash column chromatography.

Visualizations

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Workflow for the chemoenzymatic synthesis of chiral N-arylamines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. GPhos Ligand Enables Production of Chiral N‐Arylamines in a Telescoped Transaminase‐Buchwald‐Hartwig Amination Cascade in the Presence of Excess Amine Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation and Use of a Third-Generation Buchwald Palladium Precatalyst

For Researchers, Scientists, and Drug Development Professionals